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MFCD03538370

Cat. No.: B7744763
M. Wt: 324.33 g/mol
InChI Key: VLQWHOZAMCXGQE-JLHYYAGUSA-N
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Description

Overview of the Relevant Chemical Class

Pyrazole-sulfonamides are synthetic organic compounds that integrate a pyrazole (B372694) nucleus with a sulfonamide functional group (-S(=O)₂-NR₂). Pyrazole itself is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms royal-chem.com. This structure is a cornerstone in the development of a wide array of biologically active molecules mdpi.com. The sulfonamide group, on the other hand, has a long history in medicine, famously known for its role in the development of sulfa drugs scielo.org.mx.

Significance of Investigating Novel Compounds within this Class

The investigation into novel pyrazole-sulfonamide derivatives is propelled by their immense therapeutic potential across various disease areas. This structural motif is a prominent pharmacophore found in numerous pharmaceutically active compounds nih.govacs.org. The inherent biological activities of both the pyrazole and sulfonamide components make their combination a promising strategy for developing new drugs frontiersin.org.

Research has demonstrated that compounds from this class exhibit a broad spectrum of pharmacological effects. These include applications as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents royal-chem.commdpi.comnih.govnih.gov. For instance, certain pyrazole-sulfonamide derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase, which is relevant for treating conditions such as glaucoma researchgate.net. Others have been investigated as inhibitors of α-glucosidase, a target for managing type 2 diabetes mellitus frontiersin.orgnih.gov. The ability to readily modify the structure allows medicinal chemists to optimize lead compounds, for example, by enhancing their penetration of the blood-brain barrier to treat central nervous system diseases nih.gov. This structural versatility makes the pyrazole-sulfonamide scaffold a privileged platform in modern drug discovery nih.gov.

Current Gaps and Challenges in the Research Area

Despite the significant promise of pyrazole-sulfonamides, several challenges and gaps remain in the research area. A primary challenge lies in the synthesis and optimization of these complex molecules. The development of novel and efficient synthetic methodologies to prepare diversely substituted pyrazole-sulfonamides is an ongoing endeavor in organic chemistry nih.govacs.org. Achieving regioselectivity—controlling the exact position of chemical modifications on the pyrazole ring—can be complex and often requires multi-step synthetic sequences nih.gov.

Furthermore, while many derivatives have shown potent activity in laboratory settings (in vitro), translating this to whole-organism efficacy (in vivo) remains a hurdle. Issues such as poor solubility, metabolic instability, or unforeseen toxicity can prevent a promising compound from advancing. For example, while a lead compound, DDD85646, was a potent inhibitor for treating Human African Trypanosomiasis, its poor central nervous system exposure limited its use nih.gov.

Another significant challenge is understanding the precise structure-activity relationships (SAR) frontiersin.org. While general trends are observed, predicting how specific structural changes will affect biological activity and selectivity against different targets is not always straightforward nih.gov. For instance, achieving selectivity for a specific enzyme isoform over others can be very challenging due to similarities in their active sites nih.gov. The development of drug resistance, particularly in cancer and infectious diseases, also necessitates the continuous discovery of new chemical entities with novel mechanisms of action, a key driver for exploring under-investigated derivatives like those in the pyrazole-4-sulfonamide series acs.orgresearchgate.net.

Data Tables

Table 1: Physicochemical Properties of MFCD03538370

PropertyValue
IUPAC Name1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide ontosight.ai
Molecular FormulaC₁₄H₁₇N₃O₃S ontosight.ai
Molecular Weight315.37 g/mol ontosight.ai
ClassPyrazole-Sulfonamide ontosight.aiacs.org
ChEMBL IDCHEMBL2133154 ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N4O3 B7744763 MFCD03538370

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-acetamidoanilino)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12(22)21-15-6-4-14(5-7-15)19-10-13(9-18)17(23)20-11-16-3-2-8-24-16/h2-8,10,19H,11H2,1H3,(H,20,23)(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWHOZAMCXGQE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Strategies for Chemical Synthesis

The synthesis of 3-(3-methoxyphenyl)-1H-pyrazole typically involves the formation of the pyrazole (B372694) ring through cyclocondensation reactions. The primary building blocks are a hydrazine (B178648) source and a 1,3-dicarbonyl compound or a suitable equivalent, such as an α,β-unsaturated ketone. nih.gov

Traditional pyrazole syntheses often rely on refluxing in organic solvents for extended periods. Modern synthetic chemistry emphasizes the development of more environmentally benign processes. These "green" approaches focus on reducing reaction times, minimizing solvent use, and employing safer reagents. nih.gov

One of the most common routes to synthesizing 3-aryl-pyrazoles starts from a chalcone (B49325) precursor. akademisains.gov.my For 3-(3-methoxyphenyl)-1H-pyrazole, the required precursor, 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one, can be synthesized via a Claisen-Schmidt condensation of 3-methoxybenzaldehyde (B106831) and acetophenone. researchgate.net The subsequent reaction with hydrazine hydrate (B1144303) yields the pyrazole.

Green chemistry principles have been applied to this type of transformation, offering significant improvements over classical methods. Microwave-assisted organic synthesis (MAOS), for instance, can dramatically reduce reaction times from hours to minutes and often increases product yields by facilitating efficient heat transfer. nih.govnih.gov Solvent-free, or "neat," reactions, where the reactants are mixed without a solvent, further enhance the green credentials of the synthesis by eliminating solvent waste and simplifying purification. pdeaamcollege.edu.in

Parameter Classical Method Green Chemistry Approach (Microwave, Solvent-Free)
Reaction Cyclocondensation of chalcone and hydrazine hydrateMicrowave-assisted cyclocondensation of chalcone and hydrazine hydrate
Solvent Ethanol or Acetic AcidNone (Solvent-free)
Catalyst Acid or BaseNone or solid support
Reaction Time Several hours5-15 minutes
Energy Source Conventional heating (oil bath)Microwave irradiation
Work-up Often requires extraction and extensive purificationSimplified, often filtration and washing
Yield Moderate to GoodGood to Excellent

This table presents a generalized comparison based on established green chemistry principles for pyrazole synthesis. nih.govnih.gov

The formation of the pyrazole ring from an α,β-unsaturated ketone (chalcone) and hydrazine proceeds through a well-established cyclocondensation mechanism. The reaction is initiated by a nucleophilic attack (Michael addition) of a hydrazine nitrogen atom onto the β-carbon of the enone system. researchgate.net This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate known as a pyrazoline. researchgate.net Subsequent dehydration (loss of a water molecule) under the reaction conditions leads to aromatization, yielding the stable pyrazole ring.

Regiocontrolled synthesis becomes critical when using substituted hydrazines (e.g., phenylhydrazine) with unsymmetrical 1,3-dicarbonyl precursors, as this can lead to the formation of two possible regioisomers. nih.govacs.org However, for the synthesis of 3-(3-methoxyphenyl)-1H-pyrazole using unsubstituted hydrazine hydrate (H₂N-NH₂), the issue of regioselectivity on the pyrazole core is moot, as the resulting product is symmetrical with respect to the nitrogen atoms until one is substituted. The primary selectivity challenge in this case lies in ensuring the correct 1,3-dicarbonyl precursor is used to place the 3-methoxyphenyl (B12655295) group at the desired C3 position.

Transitioning a synthetic route from a laboratory scale to industrial production introduces several challenges. For pyrazole synthesis, key considerations include the management of reaction exotherms, particularly during the initial condensation step, and the safe handling of hydrazine, which is a hazardous and potentially explosive substance. acs.org

To address these issues, process optimization is crucial. This may involve:

Controlled Reagent Addition: Slow, controlled addition of hydrazine to the reaction mixture to manage the heat generated.

Alternative Reagents: Using hydrazine salts, which can be safer to handle than anhydrous hydrazine.

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability and safety. mdpi.com They allow for precise control over reaction parameters like temperature and residence time, minimize the volume of hazardous reagents being handled at any given moment, and provide superior heat exchange, thereby mitigating the risk of runaway reactions. mdpi.com

Purification on a large scale also requires robust methods. While laboratory-scale synthesis may rely on column chromatography, industrial-scale production favors crystallization or distillation to isolate the final product in high purity and yield. acs.org

Derivatization and Analogue Development

The modification of the core 3-(3-methoxyphenyl)-1H-pyrazole structure is a key strategy for developing new compounds with tailored properties. This involves the rational design and synthesis of analogues and functionalized derivatives.

The pyrazole ring is a versatile scaffold whose properties can be fine-tuned through substitution. nih.govnih.gov The rational design of analogues of 3-(3-methoxyphenyl)-1H-pyrazole is guided by structure-activity relationship (SAR) principles, which seek to correlate specific structural changes with desired outcomes. researchgate.net

Key strategies for analogue design include:

Substitution on the Phenyl Ring: The electronic properties of the molecule can be altered by modifying the methoxy (B1213986) group on the phenyl ring. Analogues could be designed by moving the substituent to the ortho- or para- positions or by replacing it with other groups (e.g., electron-donating groups like -CH₃ or electron-withdrawing groups like -Cl or -NO₂).

Substitution on the Pyrazole Ring: The N1 position of the pyrazole ring is a common site for modification. Introducing aryl or alkyl substituents at this position can significantly impact the molecule's steric and electronic profile. The C4 and C5 positions are also targets for substitution to explore different regions of chemical space. nih.gov

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can lead to novel analogues with distinct properties.

The synthesis of derivatives often begins by introducing a reactive "handle" onto the parent pyrazole structure. One of the most versatile reactions for this purpose is the Vilsmeier-Haack reaction, which typically uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to install a formyl group (-CHO) at the C4 position of the pyrazole ring. nih.govmdpi.com

This pyrazole-4-carbaldehyde intermediate is a valuable platform for further elaboration. nih.gov For example, it can undergo Claisen-Schmidt condensation with various acetophenones to generate pyrazole-chalcone hybrid molecules, which combine the structural features of both classes of compounds. mdpi.com

Another powerful method for functionalization is palladium-catalyzed cross-coupling. researchgate.net A halogenated pyrazole, such as a 4-bromo-3-(3-methoxyphenyl)-1H-pyrazole, can be coupled with a wide range of partners (e.g., boronic acids in Suzuki coupling, alkynes in Sonogashira coupling) to introduce diverse substituents at the C4 position. researchgate.net

Reaction Type Reagents Position of Functionalization Product Type
Vilsmeier-Haack Formylation POCl₃, DMFC4Pyrazole-4-carbaldehyde
Claisen-Schmidt Condensation Substituted acetophenone, BaseC4 (from aldehyde)Pyrazole-chalcone conjugate
Suzuki Cross-Coupling Aryl boronic acid, Pd catalyst, BaseC4 (from bromo-pyrazole)4-Aryl-pyrazole derivative
N-Alkylation/Arylation Alkyl/Aryl halide, BaseN1N-substituted pyrazole

This table summarizes common synthetic transformations for creating functionalized derivatives of a pyrazole core. mdpi.commdpi.comresearchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Cellular Pathway Perturbations

Impact on Gene Expression and Transcriptional Regulation

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further investigation into this compound would be necessary to elucidate its biological activities and molecular mechanisms.

Subcellular Localization and Compartmentalization Studies

The precise location of a compound within a cell is critical to understanding its function and potential interactions with cellular machinery. Determining the subcellular localization of a molecule like MFCD03538370 would be a foundational step in elucidating its biological role. Standard methodologies for such investigations involve tagging the molecule or using specific antibodies to track its distribution within the cell.

One common approach is the creation of fusion proteins, where the open reading frame of a gene of interest is attached to a fluorescent protein or a short amino acid tag. nih.gov These tagged proteins can then be transiently expressed in cell lines, such as COS-7 cells, and their location visualized using fluorescence microscopy. nih.gov Co-localization studies, using markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), would further refine the precise compartmentalization of the compound. nih.gov

Alternative methods include cell surface protein labeling techniques, which can determine if a compound or a protein it interacts with is exposed on the cell surface. nih.gov Techniques such as biotinylation, accessibility to extracellular proteases, or the use of systems like the SpyTag/SpyCatcher can provide evidence for surface exposure. nih.gov

Enzymatic and Catalytic Activity Modulation

The interaction of a chemical compound with enzymes can lead to either the enhancement or reduction of their catalytic activity. libretexts.orgqeios.com This modulation is a key aspect of pharmacological and toxicological studies.

Enzyme Inhibition or Activation Kinetics

To characterize the effect of a compound on enzyme activity, detailed kinetic studies are necessary. These studies typically measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the compound . americanpeptidesociety.org The Michaelis-Menten model is a fundamental framework for analyzing enzyme kinetics, defining key parameters such as the Michaelis constant (Kм), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). americanpeptidesociety.org

The type of inhibition—competitive, non-competitive, or uncompetitive—can be determined by analyzing how the compound affects Kм and Vmax. americanpeptidesociety.org For example, a competitive inhibitor increases the apparent Kм without altering Vmax, while a non-competitive inhibitor decreases Vmax without affecting Kм. americanpeptidesociety.org This data is often visualized using a Lineweaver-Burk plot. americanpeptidesociety.org

Table 1: Key Parameters in Enzyme Inhibition Kinetics

ParameterDescription
The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.
Vmax The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate.
Kᵢ The inhibition constant; a measure of the potency of an inhibitor.
kcat The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time.

This table is based on established principles of enzyme kinetics and is for illustrative purposes.

Covalent versus Non-Covalent Interactions with Enzymes

The nature of the interaction between a compound and an enzyme can be either covalent or non-covalent. Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are typically reversible. nih.gov In contrast, covalent interactions involve the formation of a stable chemical bond between the inhibitor and the enzyme, often leading to irreversible inactivation. nih.govdrughunter.com

X-ray crystallography can provide structural insights into how a compound binds to an enzyme, revealing whether the interaction is covalent or non-covalent. nih.gov For instance, studies on the enzyme CD38 have shown that it can form both covalent and non-covalent intermediates depending on the substrate, with the covalent intermediate leading to enzyme inactivation. nih.gov Reversible covalent inhibitors, while forming a covalent bond, can dissociate from the enzyme, and their kinetics can be described by a steady-state dissociation constant. drughunter.com

Table 2: Comparison of Covalent and Non-Covalent Enzyme Interactions

Interaction TypeBond TypeReversibilityKinetic Analysis
Non-Covalent Hydrogen bonds, ionic bonds, van der Waals forcesReversibleDescribed by Kᵢ
Reversible Covalent Covalent bondReversibleDescribed by a steady-state dissociation constant (K*ᵢ)
Irreversible Covalent Covalent bondIrreversibleDescribed by the rate of inactivation (kinact) and inactivation efficiency (kinact/Kᵢ)

This table provides a general comparison of interaction types and is not specific to this compound.

Co-factor Dependency and Regeneration Systems

Many enzymatic reactions are dependent on the presence of co-factors, which are non-protein chemical compounds required for the enzyme's activity. ebi.ac.uk These can be metal ions or organic molecules known as coenzymes. The study of a compound's effect on an enzyme must, therefore, consider the role of any necessary co-factors.

Investigating co-factor dependency involves assessing whether the compound's modulatory effect on an enzyme is altered in the presence or absence of specific co-factors. nih.gov Furthermore, in cellular systems, co-factors are often part of regeneration systems that maintain their active state. For example, the coenzyme NAD+ is crucial for many redox reactions and is regenerated through various metabolic pathways. nih.gov Any interference of a compound with these regeneration systems could indirectly affect the activity of multiple enzymes.

Theoretical and Computational Studies

Computational Chemistry Applications

Computational chemistry employs a range of techniques to model molecular properties and interactions. These applications are crucial for understanding the intrinsic characteristics of a compound and its behavior in a biological environment.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. researchgate.net These calculations provide fundamental information about electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's reactivity and interaction with other molecules. Methods like Density Functional Theory (DFT) are often employed to investigate the electronic properties of atoms, molecules, and solids. researchgate.net

For a molecule with the structural complexity of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, quantum chemical calculations can predict its geometry, vibrational frequencies, and electronic properties. While specific studies on MFCD03538370 are not prevalent, the methodologies are well-established. plos.orgmdpi.com For instance, calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Computational Properties of a Structurally Related Compound (Vandetanib)

Property Value
Topological Polar Surface Area (TPSA) 59.51 Ų
LogP 5.0042
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Rotatable Bonds 6

Data for Vandetanib, a structurally similar compound. chemscene.com

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com These simulations provide a dynamic view of how a compound like this compound might interact with a biological target, such as a protein. By simulating the compound-target complex in a solvated environment, MD can reveal details about the stability of the binding, conformational changes in both the ligand and the target, and the key intermolecular interactions that govern the binding process. nih.gov

For example, MD simulations have been instrumental in understanding the resistance mechanisms of kinase inhibitors. A study on Vandetanib, a compound structurally related to this compound, used MD simulations to investigate the differences in interaction modes with a mutant RET kinase. tandfonline.com Such simulations can elucidate the underlying reasons for varied inhibitory effects and guide the design of next-generation inhibitors. tandfonline.com The stability of a compound-protein complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. tandfonline.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site.

Following the generation of potential binding poses, scoring functions are used to estimate the binding affinity for each pose. These functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction. A study on the interaction of Vandetanib with lysozyme (B549824) utilized molecular docking to identify the binding site's location near the protein's active site. nih.gov

Structure-Activity Relationship (SAR) Studies (Computational Approaches)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches to SAR are vital for optimizing lead compounds in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by developing a mathematical equation that relates one or more physicochemical properties of the compounds to their activity. These properties, known as molecular descriptors, can be calculated from the 2D or 3D structure of the molecules and can include parameters related to their steric, electronic, and hydrophobic characteristics.

While no specific QSAR models for this compound are publicly available, the general methodology would involve synthesizing and testing a series of analogs of this compound. The resulting biological data would then be correlated with calculated molecular descriptors to build a predictive QSAR model. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govnih.gov A pharmacophore model represents the key steric and electronic features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach allows for the rapid and cost-effective identification of potential new drug candidates. For a compound like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, a pharmacophore model could be generated based on its structure and known active analogs. This model would highlight the critical features, such as the quinazoline (B50416) core, the substituted phenyl ring, and the nitro and methoxy (B1213986) groups, that are likely important for its biological activity.

Table 2: List of Compound Names

Identifier/Name Chemical Name
This compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine sigmaaldrich.com
Vandetanib N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine nih.gov
RET Rearranged during transfection

No Publicly Available Research Found for Compound this compound in the Context of

Following a comprehensive search for the chemical compound designated as this compound, no specific theoretical, computational, or machine learning-based research findings related to this molecule could be identified in the public domain. The inquiry into its application in machine learning and AI for compound design and optimization yielded no results, indicating a lack of published studies on this particular substance within this specialized area of research.

Efforts to gather information for a detailed article focusing on the theoretical and computational studies of this compound were unsuccessful. The search did not uncover any data tables, detailed research findings, or discussions pertaining to the use of artificial intelligence or machine learning in the design and optimization of this specific compound.

Consequently, the requested article, which was to be strictly structured around the theoretical and computational studies of this compound, with a specific focus on machine learning and AI applications, cannot be generated due to the absence of relevant scientific literature and data.

Biochemical Interactions and Systemic Effects in Model Systems

Interactions with Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. These interactions can be highly specific, involving precise binding pockets, or more general, based on physicochemical properties.

Protein-Compound Interactions (beyond enzymatic)

The binding of a compound to a protein, outside of an enzyme's active site, can modulate the protein's function through allosteric regulation, stabilization or destabilization of its structure, or by interfering with protein-protein interactions. nih.govnih.gov Techniques such as co-immunoprecipitation and surface plasmon resonance are commonly employed to study these interactions. nih.govnih.govthermofisher.com Computational methods, including machine learning and deep learning algorithms, are also increasingly used to predict compound-protein interactions (CPI). frontiersin.orgnih.gov These models often use the chemical structure of the compound and the amino acid sequence or 3D structure of the protein to forecast potential binding. frontiersin.orgbiorxiv.orgnih.gov

Nucleic Acid Binding and Conformational Changes

Small molecules can interact with DNA and RNA through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov Such binding can lead to conformational changes in the nucleic acid structure, potentially affecting processes like replication, transcription, and translation. nih.gov The affinity and specificity of these interactions are crucial for the compound's biological effects. nih.gov Predictive tools and experimental methods, such as those that analyze physicochemical and geometric properties, help in identifying nucleic acid binding sites on proteins and understanding the nature of these interactions. biorxiv.orgvcu.edu The chemical properties of nucleic acids, such as the presence of specific bases, play a role in their recognition and binding by other molecules. bonvinlab.org

Lipid Membrane Interactions and Permeation Studies

The ability of a compound to cross the lipid bilayer of cell membranes is a critical determinant of its bioavailability and intracellular access. uvigo.eschemrxiv.org This permeation is influenced by the compound's size, charge, and lipophilicity. uvigo.es Passive diffusion is a common mechanism for small, uncharged molecules. uvigo.es The composition of the lipid membrane itself, including the presence of cholesterol and specific lipid types, can also affect permeability. uvigo.eschemrxiv.org In vitro models like the Parallel Artificial Membrane Permeation Assay (PAMPA) are used to predict the passive permeability of compounds. sigmaaldrich.com Molecular dynamics simulations can provide detailed insights into the interactions between a compound and the lipid bilayer during the permeation process. uc.pt The permeability of membranes to various reactive species can differ significantly based on the molecule's properties. researchgate.net

Biological Activity in In Vitro Models

In vitro models are essential for characterizing the biological effects of a chemical compound at the cellular and tissue level, providing insights into its mechanism of action.

Cell-Based Assays for Functional Response

A wide array of cell-based assays is available to assess the functional response of cells to a compound. probiocdmo.comaccelevirdx.com These assays can measure various endpoints, including cell viability, proliferation, cytotoxicity, apoptosis, and changes in signal transduction pathways. oncolines.combioagilytix.comnih.govnih.govnih.gov For instance, cell viability can be determined by measuring ATP levels, while reporter gene assays can be used to study the effects on gene transcription. oncolines.com The choice of cell line and assay type is critical and depends on the specific biological question being addressed. probiocdmo.comnih.gov

Below is an interactive table summarizing common cell-based assays:

Assay TypeMeasured ParameterTypical Application
Cell Viability Intracellular ATP content, metabolic activityGeneral cytotoxicity, cell proliferation
Apoptosis Assay Caspase activity, DNA fragmentationInduction of programmed cell death
Reporter Gene Assay Expression of a reporter gene (e.g., luciferase)Activation/inhibition of specific signaling pathways
Signal Transduction Assay Phosphorylation of key signaling proteinsModulation of intracellular signaling cascades
Cytokine Release Assay Secretion of cytokines into the culture mediumImmunomodulatory effects

Organoid and 3D Culture Systems for Complex Tissue Responses

Three-dimensional (3D) cell culture systems, including spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures. upmbiomedicals.comnih.gov These models better mimic the complex cell-cell and cell-matrix interactions found in native tissues. nih.govbiorxiv.org Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs, making them valuable tools for studying development, disease, and drug responses. upmbiomedicals.comstemcell.comrndsystems.com The use of organoids in research allows for the investigation of complex biological processes in a more controlled and reproducible manner than in vivo studies. rndsystems.comnih.gov

The following table provides an overview of different 3D culture models:

Model TypeDescriptionKey Advantages
Spheroids Simple, rounded 3D cellular aggregates, often of a single cell type. upmbiomedicals.comEasy to generate, suitable for high-throughput screening. upmbiomedicals.com
Organoids More complex, self-organizing 3D structures that mimic the structure and function of an organ. upmbiomedicals.comstemcell.comHigh physiological relevance, suitable for disease modeling and personalized medicine. rndsystems.com
AssemBloids™ Combination of different region-specific organoids to model interactions between different brain regions. stemcell.comAllows for the study of complex inter-regional neural circuits. stemcell.com

Co-culture Models for Cell-Cell Interaction Studies

To elucidate the influence of MFCD03538370 on intercellular communication, sophisticated co-culture models are employed. These systems are crucial for observing the compound's effects on the complex interplay between different cell types, mimicking the in vivo microenvironment more closely than monocultures. encyclopedia.pubsemanticscholar.org Both direct and indirect co-culture methods are utilized to investigate the mechanisms of action. encyclopedia.pub In direct co-culture, different cell populations are grown in physical contact, allowing for the study of junctional communication and cell-cell signaling. semanticscholar.org Indirect co-culture systems, such as those using Transwell inserts, physically separate cell types while permitting communication via secreted factors like cytokines and exosomes. mednexus.org

These models are instrumental in exploring how this compound may modulate cellular crosstalk in various biological contexts. encyclopedia.pub For instance, co-cultures of immune cells and cancer cells can reveal if the compound alters immune surveillance or inflammatory responses. frontiersin.org Similarly, co-culturing neuronal cells with glial cells can provide insights into neuroinflammatory processes. semanticscholar.org The use of microfluidic chips represents a more advanced co-culture technique, allowing for real-time monitoring of cell interactions under controlled conditions. mdpi.com

Interactive Table: Representative Co-culture Systems for this compound Evaluation

Co-culture ModelCell TypesInteraction StudiedPotential Application of this compound
Cancer-FibroblastPancreatic Cancer Cells, Cancer-Associated Fibroblasts (CAFs)Tumor Microenvironment ModulationInvestigation of anti-tumor activity
Immune-TumorCytotoxic T Lymphocytes, Non-Small Cell Lung Cancer OrganoidsImmune Cell Activation and TargetingEvaluation of immuno-modulatory effects
Neuronal-GlialNeurons, Astrocytes, MicrogliaNeuroinflammation and Synaptic PlasticityAssessment of neuroprotective or neurotoxic potential
Endothelial-Smooth MuscleHuman Umbilical Vein Endothelial Cells (HUVECs), Smooth Muscle CellsAngiogenesis and Vascular RemodelingStudy of cardiovascular system impact

In Vivo Biological Evaluation in Research Models

The in vivo assessment of this compound is a critical step to understand its physiological and pathological effects within a whole organism. home.blog These studies are designed to provide data on the compound's biological activity and mechanisms of action in a complex living system. mdpi.com

Pharmacodynamic Assessments in Animal Models

Pharmacodynamic (PD) studies are conducted to investigate the effects of this compound on the body and to understand its mechanism of action at a systemic level. europa.eu The selection of an appropriate animal model is paramount and is based on similarities with humans in terms of physiology, pathophysiology, and the pharmacological target. eupati.eu Common models include rodents (rats, mice) and, in some cases, larger animals like dogs or non-human primates, depending on the research question. eupati.euresearchgate.net

These assessments measure the dose-response relationship, the time course of the drug's effect, and the interaction with its biological target. europa.eu For example, in an animal model of an autoimmune disease, PD studies would evaluate biomarkers of inflammation and clinical scores of disease progression following administration of this compound. mdpi.com Such studies are fundamental for translating preclinical findings to potential clinical applications. ugd.edu.mk

Data Table: Illustrative Pharmacodynamic Endpoints for this compound in a Murine Model of Inflammation

EndpointMeasurementTime PointsExpected Outcome with this compound
Paw EdemaPlethysmometry0, 2, 4, 6, 24 hours post-inductionReduction in paw volume
Cytokine Levels (e.g., TNF-α, IL-6)ELISA of serum/tissue homogenate6 and 24 hours post-inductionDecreased pro-inflammatory cytokine concentrations
Myeloperoxidase (MPO) ActivityColorimetric assay in tissue24 hours post-inductionReduced MPO activity, indicating lower neutrophil infiltration
Gene Expression of Inflammatory MediatorsqPCR of target tissue24 hours post-inductionDownregulation of genes like COX-2 and iNOS

Mechanistic Studies in Genetically Modified Organisms

To dissect the specific molecular pathways affected by this compound, genetically modified organisms (GMOs) are invaluable tools. nih.gov These models, typically mice, can be engineered to overexpress, knock out, or have altered forms of a specific gene (transgenic, knockout, or knock-in models). nih.gov This allows researchers to investigate whether the compound's effects are dependent on a particular protein or pathway.

For instance, if this compound is hypothesized to act through a specific receptor, its efficacy can be tested in a knockout mouse model lacking that receptor. The absence of a biological response in the knockout model would provide strong evidence for the proposed mechanism. nih.gov "Humanized" models, where a mouse gene is replaced with its human counterpart, can also be used to assess the compound's interaction with the human target in an in vivo setting. nih.gov

Impact on Microbiota and Host-Microbe Interactions

The gut microbiota plays a crucial role in health and disease, and its interaction with xenobiotics is an emerging area of research. nih.govasm.org Studies are conducted to determine if this compound alters the composition and function of the gut microbiota and, conversely, if the microbiota metabolizes the compound, potentially altering its activity. frontiersin.org

Research Applications and Methodological Advancements

Compound as a Probe for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems, such as elucidating the function of a specific protein in a cellular pathway. The N-(3-aminophenyl)-N-ethylacetamide structure serves as a valuable scaffold for developing such probes due to the reactive potential of its aminophenyl group, which allows for conjugation to other functional moieties.

Use in Chemical Biology for Target Validation

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target with a small molecule will have the desired therapeutic effect. Chemical probes derived from scaffolds like N-(3-aminophenyl)-N-ethylacetamide are instrumental in this process. Although direct studies featuring MFCD03538370 in target validation are not prominent in the literature, its N-phenylacetamide core is found in compounds designed to interact with specific biological targets. For instance, various 2-oxo-N-phenylacetamide and 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated as potential antibacterial and anticancer agents, respectively. acs.orgnih.gov In these studies, the compounds act as probes to validate new therapeutic targets, such as the CRP-like protein (Clp) in pathogenic bacteria. acs.org By creating a library of related molecules, researchers can systematically probe a biological system, identify structure-activity relationships, and validate the relevance of the intended protein target.

Development of Fluorescent or Affinity Probes

The aminophenyl group is a key functional handle for converting a molecule into a fluorescent or affinity probe. Fluorescent probes incorporate a fluorophore, allowing for visualization of the molecule's localization and interaction with its target in living cells. jst.go.jp Affinity probes contain a tag, such as biotin (B1667282), for isolating the target protein from complex mixtures.

A notable example involves the development of fluorescent probes from arylacetamide derivatives to study kappa opioid receptors. Researchers synthesized conjugates where a fluorescent dye was attached to the aminophenyl portion of an acetamide (B32628) scaffold. mdpi.com These studies demonstrated that the aminophenyl group provides a convenient site for modification. The resulting probes enabled direct labeling of receptors, although it was found that incorporating a hydrophilic linker between the acetamide structure and the fluorescent tag was crucial for reducing non-specific binding and achieving selective visualization. mdpi.com Similarly, other aminophenyl-containing compounds have been developed as fluorescent probes for sensing pH or detecting specific ions like nitrite, highlighting the versatility of this chemical group in probe design. researchgate.netnih.govdoi.org

Table 1: Examples of Probes Derived from Aminophenyl Scaffolds

Probe Type Parent Scaffold Modification/Tag Target/Application Reference
Fluorescent Probe Arylacetamide Fluorescein isothiocyanate (FITC) Kappa Opioid Receptors mdpi.com
Fluorescent Probe BODIPY Piperazine Lysosomal pH researchgate.net
Fluorescent Probe BODIPY None (inherent) Nitrite Detection nih.govdoi.org
Affinity Probe Acrylamide Alkyne (for click chemistry) Covalent Protein Targets nih.gov

Application in Proteomics and Metabolomics Studies

Chemoproteomics is a powerful technique that uses activity-based or affinity-based probes to identify the protein targets of a small molecule on a proteome-wide scale. nih.govthemarkfoundation.org An affinity probe based on the N-(3-aminophenyl)-N-ethylacetamide scaffold could be synthesized by attaching a biotin tag for enrichment and a photoreactive group for covalent cross-linking to the target protein upon UV irradiation.

The general workflow for such an experiment involves incubating the probe with cell lysate or live cells, triggering the cross-linking, lysing the cells, and then using streptavidin-coated beads to pull down the biotin-tagged probe covalently bound to its target proteins. researchgate.net These captured proteins are then digested and identified using advanced mass spectrometry techniques. nih.gov This approach allows for the unbiased identification of a compound's direct binding partners and off-targets within a complex biological system. While not yet applied to this compound specifically, this methodology has been successfully used with other scaffolds to discover novel drug targets. themarkfoundation.org

Methodological Innovations Driven by the Compound

The synthesis and analysis of specific chemical compounds often necessitate the refinement of existing methods or the development of new ones. This is particularly true for compounds that are part of drug development pipelines, where purity and characterization are paramount.

Advancements in Analytical Techniques for Detection

The compound N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide is the active pharmaceutical ingredient in the hypnotic drug Zaleplon. nih.govfda.gov A very close regioisomer, N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, which shares the core N-(phenyl)-N-ethylacetamide structure with this compound, has been identified as a key impurity in Zaleplon synthesis. nih.gov

The need to detect and quantify such closely related impurities at very low levels has driven advancements in analytical separation techniques. Researchers have developed and optimized reverse-phase high-performance liquid chromatography (HPLC) methods to separate Zaleplon from its impurities. nih.gov The structural elucidation of these trace impurities required a suite of sophisticated analytical tools, demonstrating the methodological rigor needed for this class of compounds.

Table 2: Analytical Techniques for Characterizing N-Phenylacetamide Derivatives

Technique Purpose Finding/Application Reference
HPLC Separation & Quantification Detection of impurities in Zaleplon bulk drug at levels below 0.1%. nih.gov
LC-MS Molecular Weight Determination Determined the molecular weights of isolated impurities for initial identification. nih.gov
NMR (¹H, ¹³C) Structural Elucidation Provided detailed structural information to confirm the identity of impurities. nih.gov
IR Spectroscopy Functional Group Identification Confirmed the presence of key functional groups in the impurity structures. nih.gov
Mass Spectrometry Fragmentation Analysis Provided fragmentation patterns to support structural assignments. nih.gov

Development of Novel Assay Platforms

The creation of highly specific and potent chemical probes can enable the development of entirely new assay platforms for high-throughput screening (HTS) or detailed biological investigation. plos.orgmdpi.com An assay is a procedure for measuring the activity or concentration of a substance.

For example, the development of a selective, high-affinity fluorescent probe for a specific enzyme allows for the creation of a simple "mix-and-read" assay. nih.govdrug-dev.com Instead of complex, multi-step procedures, researchers can simply add the probe to their sample (e.g., in a multi-well plate) and measure the change in fluorescence to determine enzyme activity. This was demonstrated in the development of a fluorescent substrate for dipeptidyl aminopeptidase, which enabled a highly sensitive HTS assay suitable for screening large compound libraries in complex parasite lysates. plos.org A potent and selective probe derived from an N-(3-aminophenyl)-N-ethylacetamide scaffold could similarly facilitate the development of novel, robust assay platforms for its specific biological target, accelerating drug discovery efforts. mdpi.comdrug-dev.com

Contributions to Structural Biology Methodologies

The compound 3-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine, a core component of the Tn antigen, has become an invaluable tool in advancing structural biology methodologies. nih.govnih.gov As the simplest mucin-type O-glycan, its well-defined structure provides a fundamental model for investigating the complex world of protein glycosylation, which is notoriously challenging to study due to the heterogeneity and flexibility of larger glycan chains. nih.govpeakproteins.com The application of this specific glycoamino acid in X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy has enabled significant progress in understanding molecular recognition, guiding rational drug design, and refining the techniques themselves. nih.govrsc.orgdiva-portal.org

The primary contribution of this compound lies in its use as a structural probe to decipher the molecular basis of interactions between glycoproteins and their binding partners, such as antibodies and lectins. nih.govnih.gov Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. acs.orgfrontiersin.org However, the inherent flexibility of glycans often impedes structural elucidation by methods like X-ray crystallography. peakproteins.comoup.com By synthesizing well-defined glycopeptides containing 3-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine, researchers can overcome these hurdles, creating homogenous samples suitable for high-resolution structural analysis.

Advancements in X-ray Crystallography

The use of peptides incorporating the Tn antigen-serine moiety has been instrumental in obtaining crystal structures of antibody-glycopeptide complexes. diva-portal.orggoogle.com These structures provide atomic-level insights into how the immune system recognizes cancer-associated antigens. For instance, crystallographic studies have revealed that an antibody can completely engulf the carbohydrate portion of the Tn antigen while also interacting with the peptide backbone in a shallow groove. google.com Such detailed structural snapshots are crucial for understanding the specificity of these interactions. Most crystallographic structures of monoclonal antibody/tumor-glycan complexes have been solved for antibodies targeting specific MUC1 peptide regions, where the simple Tn antigen helps to stabilize the complex, even when it is not the primary driver for the recognition event. diva-portal.orgresearchgate.net This has opened avenues for the structure-guided design of peptide mimetics for developing more effective anti-cancer vaccines. researchgate.net

Innovations in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-solution techniques, has been significantly leveraged by the availability of synthetic Tn antigen-serine. nih.govfrontiersin.org Conformational analysis by NMR has shed light on the distinct structural differences that arise when the glycan is attached to a serine versus a threonine residue, demonstrating that the peptide linkage point directly affects the glycan's presentation. frontiersin.org

A key methodological advancement is the application of Saturation Transfer Difference (STD) NMR. oup.comresearchgate.net This powerful technique allows for precise epitope mapping by identifying which specific protons on the glycoamino acid are in close proximity to a protein receptor in solution. oup.com Studies using 3-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine have successfully mapped its binding interface with various lectins, demonstrating that the interaction often involves both the sugar (N-acetylgalactosamine) and the serine amino acid, highlighting the importance of the entire glycoamino acid structure in molecular recognition. nih.govoup.com These NMR-based approaches provide a detailed understanding of the structural basis for ligand-receptor recognition without the prerequisite of successful crystallization. nih.gov

The following table summarizes key research findings where this compound has contributed to structural biology methodologies.

Methodology System Studied Key Contribution & Findings References
X-ray Crystallography Antibody (5E5) in complex with MUC1 glycopeptide containing Tn antigen-serine.Revealed that the antibody recognizes the entire GalNAc unit as the primary epitope, with limited contacts to the peptide backbone. This structural insight aids in designing peptide mimetics for vaccines. researchgate.net
X-ray Crystallography Antibody in complex with Tn-O-glycopeptide from murine podoplanin.Showed that the antibody completely engulfs the carbohydrate moiety and interacts with the unique peptide sequence, identifying specific amino acid contact residues. google.com
X-ray Crystallography & NMR Unnatural Tn antigen mimic on a threonine residue within a MUC1 glycopeptide.The study used crystallography and NMR to confirm that an unnatural surrogate can mimic the conformation of the natural Tn antigen, leading to the development of a vaccine candidate that elicits a strong immune response. rsc.org
NMR Spectroscopy Tn antigen (GalNAc-α-O-L-Ser) and its D-Serine epimer interacting with Vicia villosa isolectin B4.Used NMR relaxation properties to demonstrate the selective recognition of the natural L-serine form, elucidating the structural basis for stereospecificity in lectin-glycan interactions. nih.gov
Saturation Transfer Difference (STD) NMR Tn antigen (GalNAcα1-O-serine) binding to the C-type lectin CLEC10A.Mapped the binding epitope, showing that the GalNAc residue (from H-2 to H-4 and the N-acetate) and the serine's Hα and Hβ protons are in close contact with the lectin's carbohydrate recognition domain. oup.com
NMR & Molecular Modeling Comparison of GalNAc-O-linked to serine vs. threonine.Revealed distinct conformational preferences at the glycosidic linkage, with the serine analogue being more flexible than the threonine derivative, demonstrating how a single methyl group difference impacts glycopeptide structure. frontiersin.org

Future Directions and Open Questions in Compound Research

Unexplored Mechanisms and Pathways

Given the absence of dedicated research, the mechanisms of action for a compound designated MFCD03538370 are entirely unexplored. The diverse functional groups and ring systems present in the potential isomeric structures suggest a broad range of possible biological targets. For instance, quinoline, purine, and pyrimidine (B1678525) cores are well-established pharmacophores in medicinal chemistry, known to interact with various enzymes and receptors.

Future research should prioritize the elucidation of the primary molecular targets and the downstream signaling pathways affected by this compound. High-throughput screening against panels of kinases, G-protein coupled receptors, and other enzyme classes could provide initial insights into its bioactivity. Subsequent cell-based assays would be necessary to validate these findings and to understand the compound's effects on cellular processes such as proliferation, apoptosis, and differentiation.

Potential for Novel Research Tool Development

A compound with a novel mechanism of action can serve as a valuable research tool to probe biological systems. Should a specific target be identified for one of the isomers of this compound, it could be developed into a selective chemical probe. Such a tool would allow researchers to investigate the physiological and pathological roles of its target protein with a high degree of temporal and spatial control, which is often not possible with genetic methods alone.

Furthermore, the development of derivatives of the parent compound, such as fluorescently labeled or biotinylated versions, could facilitate a deeper understanding of its subcellular localization and binding partners. These tools would be instrumental in cellular biology and chemical biology studies.

Interdisciplinary Research Opportunities

The study of a novel compound like one of the potential structures for this compound inherently creates opportunities for interdisciplinary collaboration. Medicinal chemists would be essential for the synthesis of analogs to establish structure-activity relationships and to optimize properties such as potency and selectivity. Computational chemists could employ molecular modeling and docking studies to predict binding modes and to guide the design of new derivatives.

Collaboration with biologists, pharmacologists, and clinicians would be crucial to evaluate the compound's efficacy and to explore its therapeutic potential in various disease models. The multifaceted nature of modern drug discovery and chemical biology research necessitates such a synergistic approach to translate a preliminary finding into a meaningful scientific contribution.

Conclusion: Synthesis of Key Research Insights

Summary of Major Academic Findings

The most significant academic and industrial finding related to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is its crucial role as a stereospecific building block in the synthesis of Tofacitinib. google.comsynthinkchemicals.com The specific cis stereochemistry of the methyl and amino groups on the piperidine (B6355638) ring is essential for the final drug's activity.

Key findings from process chemistry research and patent literature include the development of specific synthetic pathways to produce this intermediate with high chemical and optical purity. One documented method involves the reduction of a pyridinium (B92312) salt, specifically Pyridinium, 4-methyl-3-(methylamino)-1-(phenylmethyl)-, bromide (1:1), using sodium borohydride (B1222165) to yield the target piperidine structure. chemicalbook.com Another patented process highlights the isolation of the compound as an acetate (B1210297) salt, which reportedly enhances stability and allows for an increase in optical purity from 95.2% to 99.8%. google.com This demonstrates a critical finding in process optimization for pharmaceutical manufacturing.

The compound is primarily utilized for quality control and assurance during the commercial production of Tofacitinib and is also used in the preparation of Abbreviated New Drug Application (ANDA) filings to the FDA. synthinkchemicals.com

Implications for Fundamental Scientific Understanding

The synthesis and application of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine underscore the broader importance of chiral piperidines in drug discovery and development. Piperidines are one of the most prevalent N-heterocyclic scaffolds found in FDA-approved drugs, making the development of methods for their stereoselective synthesis a fundamental challenge in organic chemistry. dicp.ac.cnnih.gov

The challenges associated with producing this specific intermediate highlight the need for robust, scalable, and stereocontrolled synthetic methodologies. The reliance on methods such as chiral resolution via diastereomeric salt formation, as seen with the use of dibenzoyl-L-tartrate, is effective but has prompted a wider academic search for more efficient asymmetric synthesis strategies. google.com This has fueled fundamental research into areas like rhodium-catalyzed asymmetric hydrogenation and radical-mediated C-H functionalization to create chiral piperidines from simpler starting materials. dicp.ac.cnnih.govresearchgate.net

Outlook for Continued Academic Inquiry

Future academic inquiry concerning compounds like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is likely to follow two main trajectories. The first is the continued development of more efficient, cost-effective, and environmentally friendly ("green") synthetic routes. This includes the exploration of novel catalysts, such as those based on non-precious metals, and processes that minimize hazardous reagents and waste streams. nih.govorganic-chemistry.org

The second trajectory involves using this and similar chiral piperidine scaffolds as a basis for creating new chemical entities. Given the wide range of pharmacological activities associated with substituted piperidines—including anticancer, antioxidant, and antiviral properties—this intermediate could serve as a starting point for developing new libraries of compounds for biological screening. ajchem-a.commdpi.comresearchgate.net

Remaining Challenges and Future Research Avenues

A significant gap in the current body of knowledge is the lack of public research on the intrinsic biological activities of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine itself. While it is known as a drug intermediate, its own pharmacological profile has not been extensively characterized in academic literature. Future research could explore whether this compound possesses any interesting biological properties, which is plausible given its structural similarity to other bioactive piperidines.

A major challenge in the broader field is moving from classical synthesis and resolution to more elegant asymmetric catalytic methods that can be implemented on an industrial scale. dicp.ac.cngoogle.com For this specific compound, future research could focus on developing a direct asymmetric synthesis that avoids the benzyl (B1604629) protecting group, which requires additional steps for its removal during the synthesis of Tofacitinib. google.com

Furthermore, the exploration of novel derivatives by modifying the N-benzyl or N-methyl groups could lead to the discovery of new compounds with unique properties, potentially targeting different biological pathways beyond the Janus kinase family.

Compound Data

Table 1: Chemical Identification of MFCD03538370

Identifier Value
IUPAC Name (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
CAS Number 477600-70-7
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
InChI Key XKTBLHMOTAETAL-UHFFFAOYSA-N

| Canonical SMILES | CN[C@@H]1C@HCCN(CC2=CC=CC=C2)C1 |

Table 2: Mentioned Compounds

Compound Name Role/Context
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine The subject compound, a key intermediate. nih.gov
Tofacitinib Janus kinase inhibitor, the final pharmaceutical product. google.com
Pyridinium, 4-methyl-3-(methylamino)-1-(phenylmethyl)-, bromide (1:1) A starting material for the synthesis of the subject compound. chemicalbook.com
Sodium borohydride A reducing agent used in the synthesis. chemicalbook.com
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate A stable salt form of the subject compound used for purification. google.com

Q & A

Q. How can researchers systematically identify the physicochemical properties of MFCD03538370 through literature review?

  • Methodological Answer : Begin by querying authoritative databases (e.g., SciFinder, Reaxys, PubMed) using the compound’s identifier (this compound) and synonyms. Cross-reference primary literature for spectral data (NMR, IR, MS), crystallographic information (XRD), and thermodynamic properties. Validate findings against peer-reviewed journals, prioritizing studies with detailed experimental protocols. For conflicting data, apply exclusion criteria (e.g., outdated methodologies, insufficient characterization) and document discrepancies for further investigation .

Q. What experimental design considerations are critical for synthesizing this compound in academic settings?

  • Methodological Answer : Design synthesis protocols using validated routes (e.g., catalytic pathways, solvent systems) from high-impact studies. Include control experiments to isolate variables (e.g., temperature, reagent purity). Employ real-time monitoring (e.g., TLC, HPLC) to track reaction progress. Ensure reproducibility by adhering to safety protocols and documenting deviations. For novel methods, validate purity via chromatographic techniques (GC/LC-MS) and elemental analysis .

Q. Which statistical methods are appropriate for analyzing variability in this compound’s biological activity assays?

  • Methodological Answer : Use ANOVA for comparing mean activity across experimental groups. For dose-response studies, apply nonlinear regression models (e.g., Hill equation). Address outliers with Grubbs’ test or robust statistical packages (e.g., R/BioConductor). Report confidence intervals and p-values with effect sizes to contextualize significance. Pre-register analysis plans to mitigate bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

  • Methodological Answer : Conduct meta-analyses of published procedures, categorizing by variables (catalyst type, solvent polarity). Replicate high-discrepancy experiments under controlled conditions. Use advanced characterization (e.g., in situ FTIR, kinetic studies) to identify intermediates or side reactions. Apply machine learning (e.g., random forest regression) to predict yield determinants from aggregated data .

Q. What strategies validate the molecular interaction mechanisms of this compound with target proteins?

  • Methodological Answer : Combine docking simulations (AutoDock Vina, Schrödinger Suite) with experimental validation (SPR, ITC). For ambiguous results, employ mutagenesis studies to pinpoint binding residues. Use cryo-EM or X-ray crystallography for structural resolution. Cross-validate findings with thermodynamic profiling (ΔG, ΔH calculations) and kinetic assays .

Q. How can computational modeling address gaps in this compound’s pharmacokinetic (PK) data?

  • Methodological Answer : Develop QSPR models using descriptors (logP, polar surface area) from ChemAxon or MOE. Validate predictions with in vitro assays (Caco-2 permeability, microsomal stability). Integrate physiologically based PK (PBPK) models (GastroPlus, Simcyp) to simulate absorption/distribution. For novel scaffolds, apply molecular dynamics (MD) to assess membrane interactions .

Data Analysis and Reporting

Q. What frameworks ensure ethical and reproducible reporting of this compound’s toxicity data?

  • Methodological Answer : Follow OECD guidelines for in vivo/in vitro assays. Use the ARRIVE checklist for animal studies and FAIR principles for data sharing. Implement blinding in toxicity scoring and raw data archiving (e.g., Zenodo, Figshare). Disclose conflicts of interest and adhere to journal-specific ethics policies .

Q. How should researchers handle incomplete spectral assignments for this compound derivatives?

  • Methodological Answer : Apply 2D NMR techniques (HSQC, HMBC) for ambiguous signals. Compare with computed chemical shifts (DFT, ACD/Labs). For novel derivatives, use isotopic labeling or X-ray crystallography. Document unresolved peaks in supplementary materials and propose hypotheses (e.g., dynamic exchange, impurities) for future studies .

Tables for Methodological Reference

Characterization Technique Parameters Purpose Reference
NMR Spectroscopy1H^1H, 13C^{13}C, 2D experimentsStructural elucidation, purity assessment
XRDCrystal lattice parametersConfirm molecular geometry
LC-MSm/z, retention timePurity, molecular weight verification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.